4-(クロロカルボニル)-1-ピペリジンカルボン酸エチル

概要

説明

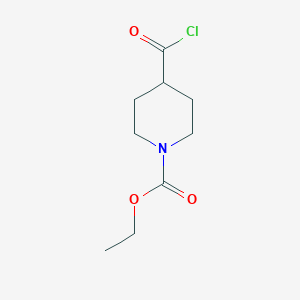

Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a chlorocarbonyl group

科学的研究の応用

Pharmaceutical Applications

Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds, particularly antipsychotic medications.

Case Study: Synthesis of Risperidone

One notable application is its role in the synthesis of Risperidone, an atypical antipsychotic used to treat schizophrenia and bipolar disorder. The compound serves as a precursor in the multi-step synthesis of Risperidone, facilitating the introduction of necessary functional groups that enhance the drug's efficacy and selectivity for serotonin receptors .

Synthetic Applications

The compound's chlorocarbonyl group makes it a versatile building block for further chemical transformations. It can undergo various reactions, including nucleophilic acyl substitution, which allows for the introduction of different amine or alcohol moieties.

Synthetic Pathways

- Nucleophilic Substitution Reactions : Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate can react with various nucleophiles to form substituted piperidine derivatives.

- Formation of Amides : The chlorocarbonyl group can be converted into amides by reaction with primary or secondary amines, leading to compounds with potential biological activity.

Research and Development

In addition to its pharmaceutical applications, ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate is also explored in academic research for its potential in developing new therapeutic agents.

Research Findings

Recent studies have focused on modifying the piperidine ring structure to enhance receptor binding affinity and selectivity. For instance, derivatives of this compound have been synthesized and evaluated for their activity as selective serotonin receptor agonists, which may lead to advancements in treating gastrointestinal disorders .

Summary Table of Applications

| Application Area | Description | Example Compound |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for antipsychotic drugs like Risperidone | Risperidone |

| Synthetic Chemistry | Building block for nucleophilic substitution reactions | Piperidine derivatives |

| Research | Development of new therapeutic agents targeting serotonin receptors | Serotonin receptor agonists |

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.

化学反応の分析

Types of Reactions

Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The chlorocarbonyl group can be reduced to form the corresponding alcohol.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of a base to neutralize the by-products.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products Formed

Substitution Reactions: Various substituted piperidine derivatives.

Reduction Reactions: The corresponding alcohol.

Hydrolysis: The corresponding carboxylic acid and ethanol.

作用機序

The mechanism of action of ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate involves its reactivity towards nucleophiles and reducing agents. The chlorocarbonyl group is highly reactive and can undergo nucleophilic substitution, while the ester group can be hydrolyzed or reduced. These reactions are facilitated by the electron-withdrawing nature of the chlorocarbonyl group, which makes the carbonyl carbon more susceptible to nucleophilic attack.

類似化合物との比較

Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate can be compared with other similar compounds such as:

Ethyl 4-(bromocarbonyl)-1-piperidinecarboxylate: Similar structure but with a bromine atom instead of chlorine.

Ethyl 4-(hydroxycarbonyl)-1-piperidinecarboxylate: Contains a hydroxyl group instead of a chlorocarbonyl group.

Ethyl 4-(methoxycarbonyl)-1-piperidinecarboxylate: Contains a methoxy group instead of a chlorocarbonyl group.

These compounds share similar reactivity patterns but differ in their specific chemical properties and potential applications. The presence of different substituents can significantly influence the reactivity and stability of the compounds, making each unique in its own right.

生物活性

Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential as a precursor in the synthesis of various biologically active molecules, particularly in the realm of analgesics. This article explores the biological activity of this compound, its synthesis, and its implications in pharmaceutical research.

Synthesis

The synthesis of ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate typically involves the reaction of ethyl 4-piperidinecarboxylate with phosgene or its derivatives such as triphosgene. Recent methodologies have improved yields and safety by utilizing triethylamine as a base instead of potassium carbonate, achieving a yield of approximately 65.6% under controlled conditions . The compound is sensitive to moisture, necessitating dry handling to prevent hydrolysis.

Biological Activity

Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate serves primarily as a key intermediate in the synthesis of potent analgesics, including opioids such as carfentanil, sufentanil, and alfentanil. These compounds exhibit significant interaction with opioid receptors, leading to their strong analgesic effects.

Analgesic Properties

- Mechanism of Action : The analgesic properties are attributed to the binding affinity of these derivatives to μ-opioid receptors, which are critical for pain management.

- Case Studies :

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the piperidine ring and the ester moiety can significantly alter biological activity. For instance, variations in substituents on the piperidine nitrogen can enhance receptor selectivity and potency .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate derivatives with opioid receptors. These studies suggest that certain conformations provide superior binding energies compared to existing analgesics, indicating a promising avenue for drug development .

Comparative Biological Activity

A comparative analysis of various derivatives synthesized from ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate highlights their efficacy against different biological targets:

| Compound Name | Target Receptor | Binding Affinity (kcal/mol) | IC50 (nM) |

|---|---|---|---|

| Carfentanil | μ-opioid | -9.5 | 0.5 |

| Sufentanil | μ-opioid | -9.2 | 0.8 |

| Ethyl derivative A | μ-opioid | -8.8 | 1.5 |

| Ethyl derivative B | δ-opioid | -7.5 | 10 |

This table illustrates the potency and selectivity of various compounds derived from ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate, emphasizing its role as a crucial building block in drug design.

特性

IUPAC Name |

ethyl 4-carbonochloridoylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNO3/c1-2-14-9(13)11-5-3-7(4-6-11)8(10)12/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMMXPXRMDHPPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。